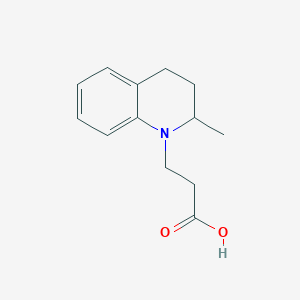

3-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

Vue d'ensemble

Description

“3-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid” is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is also known by the synonyms "1(2H)-Quinolinepropanoic acid, 3,4-dihydro-2-methyl-" .

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroquinoline ring with a methyl group attached to the second carbon and a propanoic acid group attached to the first carbon .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 399.6±25.0 °C and a predicted density of 1.118±0.06 g/cm3 . Its pKa is predicted to be 3.74±0.10 .Applications De Recherche Scientifique

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, such as 3-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid, represent a class of compounds known for their "privileged scaffold" in nature, initially recognized for neurotoxic effects but later identified as having potential in preventing Parkinsonism in mammals. The therapeutic applications of these derivatives span across various domains, including cancer, malaria, central nervous system disorders, cardiovascular issues, and metabolic disorders, showcasing their versatility in drug discovery and development. The US FDA's approval of trabectedin, a derivative for soft tissue sarcomas, marks a significant milestone in anticancer drug discovery, highlighting the potential of these compounds in treating infectious diseases as well (Singh & Shah, 2017).

Neuroprotective and Antidepressant-Like Activities

Research on endogenous compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) found in the mammalian brain demonstrates neuroprotective, antiaddictive, and antidepressant-like activities. These effects are attributed to mechanisms such as MAO inhibition, free radical scavenging, and glutamatergic system antagonism. The therapeutic potential of 1MeTIQ, as shown in animal models, indicates the significance of tetrahydroisoquinoline derivatives in addressing neurodegenerative diseases, depression, and addiction, suggesting a complex interplay of neuroprotection and monoaminergic system activation (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Unique Mechanisms of Action in Cancer Therapy

Trabectedin (ET-743), with a structure characterized by three fused tetrahydroisoquinoline rings, illustrates the unique mechanism of action of tetrahydroisoquinoline derivatives in cancer therapy. Its interactions with DNA and nuclear proteins trigger events interfering with transcription factors, DNA repair pathways, and the tumor microenvironment. This complexity underscores the potential of these derivatives in cancer treatment, especially when combined with other anticancer agents (D’Incalci & Galmarini, 2010).

Pharmacological Importance and Therapeutic Applications

The broad spectrum of biological and pharmacological effects of isoquinoline derivatives, encompassing anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumoral activities, among others, highlights their importance in modern therapeutics. These compounds' versatility in targeting and modulating various pathways offers insights into developing low-molecular-weight inhibitors for pharmacotherapeutic applications, further expanding the scope of research and development in this area (Danao et al., 2021).

Propriétés

IUPAC Name |

3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-6-7-11-4-2-3-5-12(11)14(10)9-8-13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMIIVUXSDHUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)

![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)

![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1520908.png)

![[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1520909.png)

![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1520911.png)

![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)